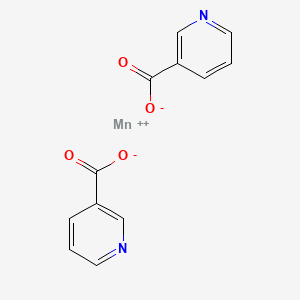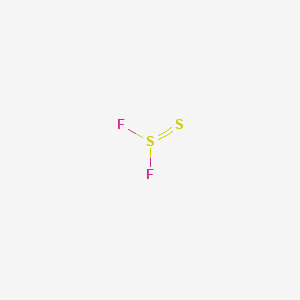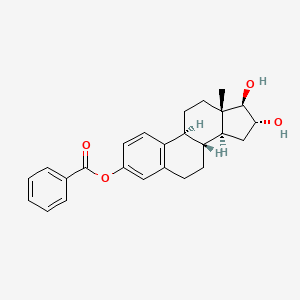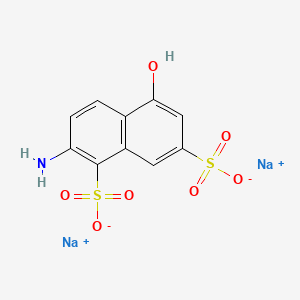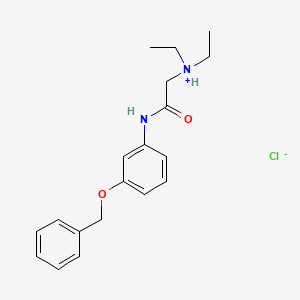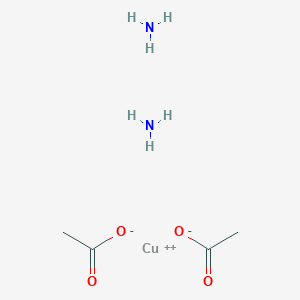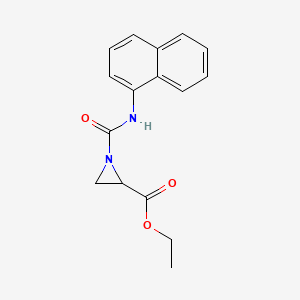
1-(1-Naphthylcarbamoyl)-2-aziridinecarboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Naphthylcarbamoyl)-2-aziridinecarboxylic acid ethyl ester is a complex organic compound that features a naphthyl group, a carbamoyl group, and an aziridine ring
準備方法
The synthesis of 1-(1-Naphthylcarbamoyl)-2-aziridinecarboxylic acid ethyl ester typically involves multiple steps, starting with the preparation of the naphthylcarbamoyl precursor. The aziridine ring is then introduced through a cyclization reaction. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. Common reagents used in the synthesis include naphthylamine, ethyl chloroformate, and aziridine derivatives.
化学反応の分析
1-(1-Naphthylcarbamoyl)-2-aziridinecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of various substituted aziridines. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.
科学的研究の応用
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(1-Naphthylcarbamoyl)-2-aziridinecarboxylic acid ethyl ester involves its interaction with molecular targets through its functional groups. The naphthyl group can engage in π-π interactions, while the carbamoyl and aziridine groups can form hydrogen bonds and covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
類似化合物との比較
Similar compounds include other naphthylcarbamoyl derivatives and aziridine-containing molecules. Compared to these compounds, 1-(1-Naphthylcarbamoyl)-2-aziridinecarboxylic acid ethyl ester is unique due to the combination of its functional groups, which confer distinct reactivity and interaction profiles. Similar compounds include:
- 1-Naphthylcarbamoyl chloride
- 2-Aziridinecarboxylic acid ethyl ester
- Naphthylamine derivatives
This compound’s unique combination of functional groups makes it a valuable tool in various fields of research, offering distinct advantages over other similar compounds.
特性
CAS番号 |
21384-57-6 |
|---|---|
分子式 |
C16H16N2O3 |
分子量 |
284.31 g/mol |
IUPAC名 |
ethyl 1-(naphthalen-1-ylcarbamoyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C16H16N2O3/c1-2-21-15(19)14-10-18(14)16(20)17-13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,2,10H2,1H3,(H,17,20) |
InChIキー |
AKJCWKLUZKLVNN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CN1C(=O)NC2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


